molecular formula C6H7N5 B1208354 4-Amino-5-(imidazol-2-yl)imidazole CAS No. 73371-04-7

4-Amino-5-(imidazol-2-yl)imidazole

Cat. No. B1208354
CAS RN: 73371-04-7
M. Wt: 149.15 g/mol
InChI Key: GVXIJXXIZORXIM-UHFFFAOYSA-N
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Description

“4-Amino-5-(imidazol-2-yl)imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .


Chemical Reactions Analysis

Imidazole derivatives have been found to undergo various chemical reactions. For instance, they have been reported to function as microreactors, increasing the rate and selectivity of the reaction .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is also highly soluble in other polar solvents .

Scientific Research Applications

Angiotensin II Receptor Antagonism

  • Research on imidazole-5-carboxylic acids, related to 4-Amino-5-(imidazol-2-yl)imidazole, shows that these compounds have antagonistic activities to the angiotensin II receptor, suggesting potential applications in cardiovascular disease treatment (Yanagisawa et al., 1996).

Inhibition of Nitric Oxide Synthases

  • S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid, a compound structurally related to 4-Amino-5-(imidazol-2-yl)imidazole, has been studied for its inhibition of nitric oxide synthases, indicating potential therapeutic applications in conditions involving nitric oxide-related pathologies (Ulhaq et al., 1998).

Applications in Nitrogen-rich Gas Generators

  • Imidazole-based compounds have been explored for their applications in nitrogen-rich gas generators due to their high energy content and positive heats of formation, which are essential for high-energy applications (Srinivas et al., 2014).

Anticancer Applications

  • Some imidazole derivatives have shown potent inhibitory activity against certain cancer cell lines, suggesting their potential as chemotherapeutic agents (Almaaty et al., 2021).

Broad Spectrum of Biological Activities

  • Imidazoles, including compounds like 4-Amino-5-(imidazol-2-yl)imidazole, are a significant part of many biomolecules and have a broad spectrum of biological activities, including antifungal and antibacterial properties, making them valuable in drug discovery (Luca, 2006).

Imidazole Derivatives as Kinase Inhibitors

  • Substituted imidazoles have been tested for their ability to inhibit p38 MAP kinase, indicating potential applications in diseases where this kinase is implicated (Koch et al., 2008).

Safety And Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Imidazole and its derivatives continue to be an area of active research due to their broad range of chemical and biological properties . Future directions may include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as further exploration of their biological activities .

properties

IUPAC Name

5-(1H-imidazol-2-yl)-1H-imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-4(10-3-11-5)6-8-1-2-9-6/h1-3H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXIJXXIZORXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=C(N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223613
Record name 4-Amino-5-(imidazol-2-yl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(imidazol-2-yl)imidazole

CAS RN

73371-04-7
Record name 4-Amino-5-(imidazol-2-yl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073371047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(imidazol-2-yl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
AK Basu, ML Wood, LJ Niedernhofer, LA Ramos… - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received August 24, 1993® abstract: The mutagenic and genotoxic properties of l,./V6-ethenoadenine (eAde), 3, iV4-ethenocytosine (eCyt), and 4-amino-5-(…
Number of citations: 245 pubs.acs.org
KC Tsou, KF Yip, EE Miller, KW Lo - Nucleic Acids Research, 1974 - academic.oup.com
N 6 -Etheno-2-aza-adenosine was synthesized by treating 1,N 6 -etheno-adenosine with alkali, followed bv nitrosation. The mechanism of formation of this novel nucleoside was …
Number of citations: 40 academic.oup.com
N YAMAJI, Y YUASA, M KATO - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
An useful procedure for the synthesis of 2-substituted 1, N 6-etheno-adenosine-3', 5'-cyclic phosphates by ring closure of 3-β-D-(3', 5'-cyclic phospho)-ribofuranosyl-4-amino-5-(imidazol-…
Number of citations: 16 www.jstage.jst.go.jp
E Speina, JM Cieśla, J Wòjcik… - Biochemical Society …, 2000 - portlandpress.com
Some chemical carcinogens or lipid peroxidation products are able to form cyclic adducts to DNA bases. l $$-ethenoadenine (€ A), a highly mutagenic lesion for eucaryotic cells, under …
Number of citations: 0 portlandpress.com
BP Engelward, G Weeda, MD Wyatt… - Proceedings of the …, 1997 - National Acad Sciences
3-methyladenine (3MeA) DNA glycosylases remove 3MeAs from alkylated DNA to initiate the base excision repair pathway. Here we report the generation of mice deficient in the 3MeA …
Number of citations: 292 www.pnas.org
D Flaherty, P Balse, K Li, BM Moore… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
We prepared 2-azido-1, N 6 -etheno-2′-deoxyadenosine 5′-monophosphate (7b) by activation of the 2-thio analog 4b by two methods. In the preferred method, 4b was treated with 2,…
Number of citations: 9 www.tandfonline.com
T Matsuda, T Yagi, M Kawanishi, S Matsui… - …, 1995 - academic.oup.com
Vinyl chloride (VC) is a carcinogen associated with human and animal cancers. The ultimate carcinogenic form of VC, 2-chloroacetaldehyde (CAA), has been suspected to be …
Number of citations: 59 academic.oup.com
E Speina, AM Kierzek, B Tudek - Mutation Research/Fundamental and …, 2003 - Elsevier
1,N 6 -Ethenoadenine (εA) is an exocyclic DNA adduct introduced to DNA by vinyl chloride and related compounds as well as in the consequence of oxidative stress and lipid …
Number of citations: 26 www.sciencedirect.com
JM Cieśla, J Wójcik, M Bajek, JT Kuśmierek… - Journal of Biological …, 2001 - Elsevier
It was previously shown that 1,N 6 -ethenoadenine (εA) in DNA rearranges into a pyrimidine ring-opened derivative of 20-fold higher mutagenic potency in Escherichia coli (AB1157 …
Number of citations: 29 www.sciencedirect.com
S Ghobrial - 2000 - … of North Carolina at Chapel Hill
Number of citations: 0

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